molecular formula C18H23FN4O8 B606989 Dcfpyl CAS No. 1423758-00-2

Dcfpyl

货号 B606989
CAS 编号: 1423758-00-2
分子量: 442.4
InChI 键: OLWVRJUNLXQDSP-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

18F-DCFPyL is a urea-based small-molecule inhibitor of prostate-specific membrane antigen (PSMA) that was developed at Johns Hopkins University . It was approved by the Food and Drug Administration for evaluation before definitive therapy and for biochemical recurrence .


Synthesis Analysis

The automated radiosynthesis of [18F]DCFPyL can be achieved via a direct radiofluorination synthesis route in a single reactor automated synthesis unit . The process involves a direct nucleophilic heteroaromatic substitution reaction . The synthesis is completed within 55 minutes, including HPLC purification, and yields the radiotracer [18F]DCFPyL in decay-corrected radiochemical yields of 23±5% .


Molecular Structure Analysis

18F-DCFPyL is a urea-based small molecule . It acts as an inhibitor of the prostate-specific membrane antigen (PSMA) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [18F]DCFPyL include a direct nucleophilic heteroaromatic substitution reaction .

科学研究应用

  1. 检测复发性或转移性前列腺癌:18F-DCFPyL是一种FDA批准的放射示踪剂,靶向前列腺特异性膜抗原(PSMA),用于检测复发性或转移性前列腺癌。已观察到表达PSMA的非前列腺疾病在成像中可能模拟前列腺癌,强调需要对结果进行仔细解释(Spinali, Papke, & Shah, 2023)

  2. 临床应用的高效生产:研究表明了一种简化和高效的[18 F]DCFPyL生产方法,使其能够自动化制备和大批量生产。这一发展对于其在成像前列腺癌的临床应用具有重要意义(Dornan et al., 2018)

  3. 临床应用和图像解释指南:在FDA批准后,已建立了关于获取、解释和报告18F-DCFPyL PET/CT和PET/MR扫描的指南。这对核医学医师和放射科医师在临床实践中至关重要(Song, Iagaru, & Rowe, 2021)

  4. 定位疾病及对患者管理的影响:在一项关于生化复发前列腺癌的研究中,18F-DCFPyL PET/CT显示出与其他成像方法相比更高的阳性率,导致60%病例中患者管理发生显著变化(Song et al., 2019)

  5. 成像中的半定量参数:另一项研究关注18F-DCFPyL在正常器官摄取的变异性,这对于了解其生物分布和治疗监测至关重要(Li et al., 2017)

  6. 在生化复发前列腺癌中的诊断表现:CONDOR研究表明,18F-DCFPyL-PET/CT具有较高的正确定位率,表明其在生化复发和标准成像阴性背景下检测前列腺癌的有效性(Morris et al., 2021)

  7. 在临床前前列腺癌模型中的成像:在临床前前列腺癌模型中自动合成和验证[18F]DCFPyL显示了其在临床应用中的潜力。放射药理学评估证实了高PSMA介导的肿瘤摄取率以及优越的清除参数(Bouvet et al., 2016)

未来方向

The OSPREY and CONDOR clinical trials have demonstrated the superiority of 18F-DCFPyL over conventional imaging modalities for the staging and restaging of prostate cancer . The remarkable diagnostic accuracy of PSMA-PET is reshaping prostate cancer imaging and the modularity of these agents hint at exciting new diagnostic and therapeutic opportunities that have the potential to improve the care of patients with prostate cancer as a whole .

属性

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcfpyl

CAS RN

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCFPYL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFLUFOLASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,460
Citations
SP Rowe, KJ Macura, E Mena, AL Blackford… - Molecular imaging and …, 2016 - Springer
… publication, [ 18 F]DCFPyL is notable for markedly reduced blood … of the ability of [ 18 F]DCFPyL to detect suspected sites of … [ 18 F]DCFPyL PET; and d coronal [ 18 F]DCFPyL PET/CT …
Number of citations: 243 link.springer.com
KJ Pienta, MA Gorin, SP Rowe, PR Carroll… - The Journal of …, 2021 - auajournals.org
… The high positive predictive value observed in both cohorts indicates that 18 F-DCFPyL-positive lesions are likely to represent disease, supporting the potential utility of 18 F-DCFPyL-…
Number of citations: 188 www.auajournals.org
G Ferreira, A Iravani, MS Hofman, RJ Hicks - Cancer Imaging, 2019 - Springer
… While the optimal time point for 18 F-DCFPyL is not yet fully established, preliminary data support imaging at 120 min post injection [38]. Accordingly, our 18 F-DCFPyL protocol has …
Number of citations: 59 link.springer.com
M Wondergem, BHE Jansen, FM van der Zant… - European journal of …, 2019 - Springer
… F-DCFPyL, which offer enhanced image quality and therefore potentially increased detection of small metastases. In this study we evaluate the lesion detection efficacy of 18 F-DCFPyL …
Number of citations: 62 link.springer.com
V Bouvet, M Wuest, HS Jans, N Janzen, AR Genady… - EJNMMI research, 2016 - Springer
… that [ 18 F]DCFPyL is a promising radiotracer for … F]DCFPyL as a radiopharmaceutical for PET imaging of PSMA. Here, we describe a novel automated radiosynthesis of [ 18 F]DCFPyL …
Number of citations: 85 link.springer.com
MCF Cysouw, BHE Jansen, T van de Brug… - European journal of …, 2021 - Springer
Purpose Quantitative prostate-specific membrane antigen (PSMA) PET analysis may provide for non-invasive and objective risk stratification of primary prostate cancer (PCa) patients. …
Number of citations: 90 link.springer.com
SP Rowe, A Buck, RA Bundschuh… - Nuklearmedizin …, 2022 - thieme-connect.com
… also utilized [ 18 F]DCFPyL PET/CT for response assessment, … of [ 18 F]DCFPyL in various clinical settings for men with PC. … klinischen Nutzen von [ 18 F]DCFPyL bei Männern mit PC in …
Number of citations: 16 www.thieme-connect.com
SP Rowe, MA Gorin, HJ Hammers… - Annals of nuclear …, 2015 - Springer
… identifiable by abnormal 18 F-DCFPyL uptake, with overall more … F-DCFPyL uptake ranged from subtle to intense with … sensitivity for 18 F-DCFPyL compared to conventional imaging in …
Number of citations: 156 link.springer.com
FL Giesel, L Will, I Lawal, T Lengana… - Journal of Nuclear …, 2018 - Soc Nuclear Med
… DCFPyL and 18 F-PSMA-1007 for local tumor, lymph node metastases, and bone metastases. With regard to normal organs, 18 F-DCFPyL … with both 18 F-DCFPyL and 18 F-PSMA-1007…
Number of citations: 163 jnm.snmjournals.org
BHE Jansen, M Yaqub, J Voortman… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… 18 F-DCFPyL uptake is thus desired. Moreover, quantification of 18 F-DCFPyL uptake may serve … In this study, we aimed to validate simplified methods for quantification of 18 F-DCFPyL …
Number of citations: 41 jnm.snmjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。